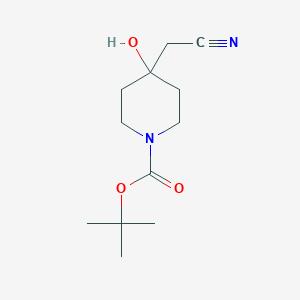

叔丁基-4-(氰基甲基)-4-羟基哌啶-1-羧酸酯

描述

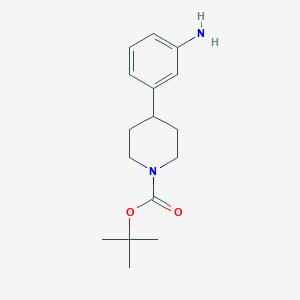

Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate is a chemical compound that is an important intermediate in the synthesis of various biologically active compounds. It is derived from piperidine and contains functional groups such as a tert-butyl ester, a hydroxy group, and a cyanomethyl group attached to the piperidine ring.

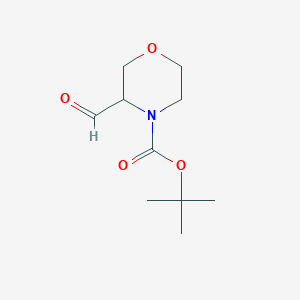

Synthesis Analysis

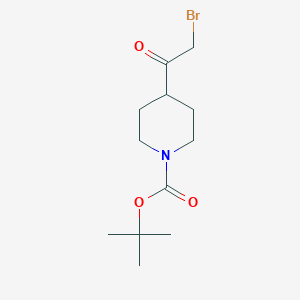

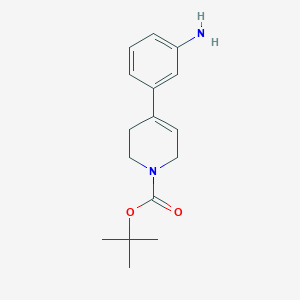

The synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate derivatives has been explored in several studies. For instance, the synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate as a starting material was used to create a compound that is an intermediate in the production of crizotinib . Another study reported the synthesis of tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, which is an intermediate for small molecule anticancer drugs, from piperidin-4-ylmethanol through a series of reactions including nucleophilic substitution and oxidation . These methods demonstrate the versatility of tert-butyl 4-hydroxypiperidine-1-carboxylate derivatives in synthesizing a wide range of biologically active molecules.

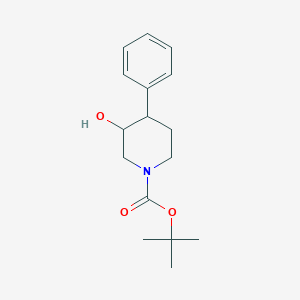

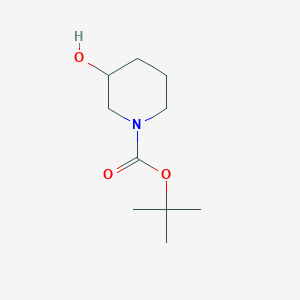

Molecular Structure Analysis

The molecular structure of tert-butyl 4-hydroxypiperidine-1-carboxylate derivatives has been studied using various techniques. X-ray crystallography has been used to determine the crystal structure of these compounds, revealing that they exist in a chair conformation in the solid state . Additionally, density functional theory (DFT) has been employed to optimize the molecular structure and perform molecular electrostatic potential (MEP) and frontier molecular orbital (FMOs) analyses .

Chemical Reactions Analysis

The chemical reactivity of tert-butyl 4-hydroxypiperidine-1-carboxylate derivatives has been investigated through various reactions. For example, the Mitsunobu reaction was used to synthesize tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates, demonstrating the stereoselective nature of these compounds . Furthermore, the reactivity of these derivatives has been harnessed to create Schiff base compounds through coupling with aromatic aldehydes .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 4-hydroxypiperidine-1-carboxylate derivatives have been characterized using spectroscopic methods such as NMR, MS, and FT-IR . These studies provide insights into the conformational preferences and electronic properties of the compounds. The presence of bulky substituents in these molecules influences their physical properties and interactions with neighboring molecules, as seen in the hindered formation of intermolecular hydrogen bonds due to van der Waals interactions .

科学研究应用

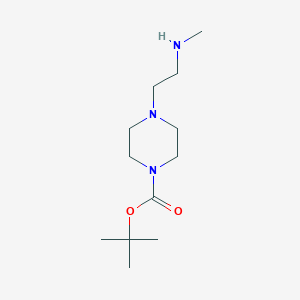

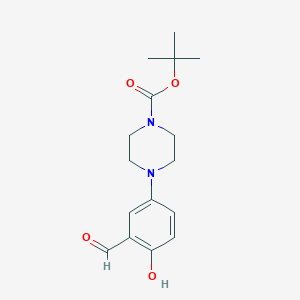

1. Synthesis and Biological Evaluation of Derivatives

- Methods of Application: The compounds were synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies. Their structures were further confirmed by single crystal X-ray diffraction analysis .

- Results or Outcomes: The compounds were found to be moderately active against several microorganisms. The diverse biological activities of the compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring .

2. Impact on Biopharmaceutical Formulations

- Summary of Application: The use of tert-butyl alcohol for the lyophilization of pharmaceuticals has seen an uptick over the past years. Its advantages include increased solubility of hydrophobic drugs, enhanced product stability, shorter reconstitution time, and decreased processing time .

- Methods of Application: The interactions between two model proteins and various excipients in the presence of tert-butyl alcohol were investigated. The mixtures of these components were thermally characterized by differential scanning calorimetry and freeze-drying microscopy .

- Results or Outcomes: Both experiments and simulations revealed that tert-butyl alcohol had a detrimental impact on the recovery of the two investigated proteins, and no combination of excipients yielded a satisfactory recovery when the organic solvent was present within the formulation .

3. Synthesis of Novel Organic Compounds

- Summary of Application: Piperazine and N-Boc piperazine and their simple derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

- Methods of Application: The compounds were synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .

- Results or Outcomes: These derived compounds have shown a wide spectrum of biological activities such as the antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

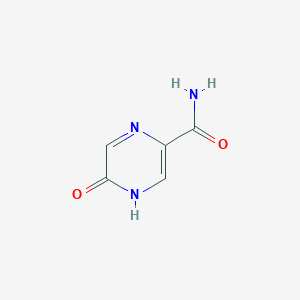

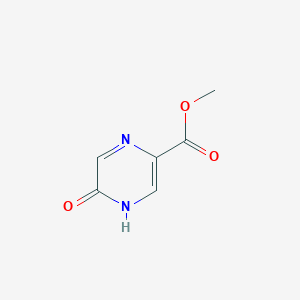

4. Use in Sugar Nucleoside Base Coupling

- Summary of Application: Tert-Butyl cyanoacetate is used as a new additive for the sugar nucleoside base coupling step en route to DAPD with improved β-selectivity .

- Methods of Application: The compound is added during the sugar nucleoside base coupling step in the synthesis of DAPD .

- Results or Outcomes: The use of tert-butyl cyanoacetate improves the β-selectivity of the reaction .

5. X-ray Diffraction Studies

- Summary of Application: Two derivatives of N-Boc piperazine, including tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, were synthesized and their structures were confirmed by single crystal X-ray diffraction analysis .

- Methods of Application: The compounds were synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies. Their structures were further confirmed by single crystal X-ray diffraction analysis .

- Results or Outcomes: The molecule of one compound is linear in shape with the ethyl acetate moiety adopting fully extended conformation, while the molecule of the other compound is L-shaped with the molecule being twisted at the C10 atom .

6. Use as a Chiral Catalyst

- Summary of Application: Tert-Butyl (4R,6R)-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate is used as a chiral catalyst .

- Methods of Application: The compound is added during the reaction as a chiral catalyst .

- Results or Outcomes: The use of this compound as a chiral catalyst can improve the enantioselectivity of the reaction .

属性

IUPAC Name |

tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3/c1-11(2,3)17-10(15)14-8-5-12(16,4-7-13)6-9-14/h16H,4-6,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQWMUDUIUQIEII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648619 | |

| Record name | tert-Butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate | |

CAS RN |

774609-73-3 | |

| Record name | tert-Butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,3R)-3-Amino-2-(2,4-difluoro-phenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL](/img/structure/B153274.png)